
Chloramphenicol
Descripción general
Descripción
Chloramphenicol (CAM) is a broad-spectrum bacteriostatic antibiotic first isolated in 1945. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptidyl transferase activity. Its poor aqueous solubility further restricts bioavailability, prompting extensive research into derivatives and analogs to enhance pharmacokinetics and reduce toxicity .
Métodos De Preparación
Chemical Synthesis from 4-Nitroacetophenone
The classical synthesis begins with 4-nitroacetophenone (CAS 100-19-6), which undergoes bromination with molecular bromine to form ω-bromo-4-nitroacetophenone . Subsequent reaction with hexamethylenetetramine in acetic acid yields the corresponding quaternary ammonium salt, which is hydrolyzed to produce 2-amino-1-(4-nitrophenyl)-1,3-propanediol. Critical stereochemical control is achieved via resolution using D-tartaric acid , isolating the D-(−)-threo isomer . Final acylation with dichloroacetic acid methyl ester introduces the dichloroacetamido group, followed by nitro group reduction using bivalent iron sulfate to yield this compound (13% overall yield) .
Reaction Conditions :
-
Bromination: , 40–50°C, 6 hours
-
Resolution: D-tartaric acid in ethanol, pH 4.5–5.0
-
Acylation: Dichloroacetyl chloride, pyridine catalyst, 0°C
Alternative Synthesis via Cinnamic Alcohol
A second route starts with cinnamic alcohol , which reacts with hypobromous acid to form 2-bromo-1-phenyl-1,3-propanediol . Protection of the diol as a ketal with acetone generates 5-bromo-2,2-dimethyl-4-phenyl-1,3-dioxane. Ammonolysis produces a racemic amino diol, resolved via D-tartaric acid to isolate the D-(−)-threo isomer. Acylation and nitration yield a dinitrate intermediate, reduced to this compound with iron(II) sulfate .
Key Challenges :
-
Ketal protection requires anhydrous conditions to prevent hydrolysis
-
Nitration introduces regioselectivity issues (para:meta = 9:1)
Chemoenzymatic Synthesis Using Engineered Transaldolase
A modern four-step chemoenzymatic strategy combines biocatalysis and chemical synthesis :
-
Biocatalytic Aldol Addition : Engineered Pseudomonas sp. L-threonine transaldolase (PsLTTA-Mu9) converts 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid with 97.7% diastereomeric excess .
-
Chemical Steps :
-
Reduction of the nitro group to amine
-
Dichloroacetylation
-
Final deprotection
-
Optimized Conditions :
-
Whole-cell catalyst: BL21(PsLTTA-Mu9/ScADH/CbFDH)
-
Co-factor regeneration: NADH via formate dehydrogenase
Patent-Based Intermediate Synthesis
EP1948594B1 discloses a process for aminodiolphenylsulfone (ADS) , a this compound analog intermediate :
-
Reduction : Phenylsulfone serine ester + in methanol → aminodiol
-
Acid Conversion : HCl treatment → ADS hydrochloride
-
Purification : Crystallization from ethanol/water
Advantages :
Derivatization and Analog Synthesis
This compound derivatives are synthesized via nucleophilic substitution. Reaction with 3,5-dinitrobenzoic acid or 3,5-dinitrofluorobenzene in dimethyl sulfoxide yields bicyclic derivatives (Figure 1) .
Conditions :
-
90°C, 72 hours
-
as base
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Steps | Catalyst/Enzyme | Yield | Stereoselectivity |
---|---|---|---|---|---|
4-Nitroacetophenone | 4-Nitroacetophenone | Bromination, resolution | D-Tartaric acid | 13% | 92% threo |
Cinnamic Alcohol | Cinnamic alcohol | Ketal protection, nitration | Iron(II) sulfate | 9% | 85% threo |
Chemoenzymatic | 4-Nitrobenzaldehyde | Transaldolase reaction | PsLTTA-Mu9 variant | 54% | 97.7% threo |
Patent Intermediate | Serine ester | Borohydride reduction | 68% | 99% threo |
Análisis De Reacciones Químicas
Tipos de reacciones: El clorofenicol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El clorofenicol se puede oxidar en grupos hidroxilo específicos, lo que lleva a la formación de varios metabolitos.
Reducción: El grupo nitro en el clorofenicol se puede reducir en ciertas condiciones.
Sustitución: El clorofenicol puede sufrir reacciones de sustitución, particularmente en el grupo dicloroacetilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y la hidrogenación catalítica se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como hidróxido de sodio u otros nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados del clorofenicol, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Therapeutic Uses
Chloramphenicol is indicated for several medical conditions due to its effectiveness against a wide range of bacteria. Its primary applications include:
- Bacterial Infections : Effective against infections caused by Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae. It is particularly valuable in treating severe infections such as meningitis and typhoid fever caused by Salmonella enterica serotype Typhi .
- Ocular Infections : this compound eye ointment is commonly used for bacterial conjunctivitis and other superficial eye infections. Its broad activity spectrum and low resistance rates make it a preferred choice in ophthalmology .
- Otitis Externa : The antibiotic is also indicated for treating outer ear infections, providing effective relief from bacterial pathogens .
- Surgical Prophylaxis : this compound ointments are employed perioperatively to prevent surgical wound infections, particularly in plastic and eye surgeries .
Veterinary Applications
This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity allows it to be effective against various pathogens that affect livestock and pets. However, its use in food-producing animals is restricted in many countries due to concerns about potential residues in meat products .
Research Findings
Recent studies have expanded the understanding of this compound's mechanisms and applications:
- Mechanism of Action : this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation. This action makes it effective against both Gram-positive and Gram-negative bacteria .
- Fungal Infections : Research has indicated that this compound can inhibit appressorium formation in the rice blast fungus (Magnaporthe oryzae), suggesting potential agricultural applications in controlling fungal pathogens .
- Antimicrobial Resistance : Studies have shown that this compound has a lower induction rate of resistance compared to newer antibiotics like fluoroquinolones. This characteristic makes it a valuable option in settings where resistance is a concern .
Case Study 1: Meningitis Treatment
A study involving patients with bacterial meningitis demonstrated that this compound was effective when administered as part of combination therapy with other antibiotics. The study highlighted the importance of susceptibility testing prior to treatment initiation to mitigate risks of adverse effects such as bone marrow toxicity .
Case Study 2: Ocular Infections
In a clinical trial assessing the efficacy of this compound eye ointment for bacterial conjunctivitis, results indicated significant improvement in symptoms within 48 hours of treatment. The low incidence of side effects further supports its use as a first-line treatment option for ocular infections .
Risks and Considerations
Despite its effectiveness, this compound is associated with serious side effects, including:
- Bone Marrow Suppression : This can lead to aplastic anemia, which is a potentially life-threatening condition.
- Grey Baby Syndrome : A risk for newborns due to their inability to metabolize the drug effectively.
Given these risks, this compound should only be used when necessary, and after confirming the pathogen's susceptibility to the drug .
Mecanismo De Acción
El clorofenicol ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S de los ribosomas bacterianos, apuntando específicamente al ARNr 23S. Esta unión inhibe la enzima peptidil transferasa, que es esencial para la elongación de la cadena peptídica durante la síntesis de proteínas. Como resultado, el crecimiento bacteriano se detiene y las bacterias no pueden producir proteínas esenciales .
Comparación Con Compuestos Similares
Efficacy and Antimicrobial Activity
Key Insights :
- Structural modifications, such as lipophilic groups (e.g., 4-methoxy in 7f), significantly enhance potency against drug-resistant strains .
- Derivatives like 29b retain CAM's ribosomal binding but require further evaluation for clinical applicability .
Pharmacokinetic and Biopharmaceutical Properties
Key Insights :
Actividad Biológica
Chloramphenicol is a broad-spectrum antibiotic that has been utilized in clinical settings for decades. Its biological activity encompasses a range of effects on various microorganisms, as well as notable side effects that can limit its use. This article delves into the mechanisms of action, therapeutic applications, and adverse effects associated with this compound, supported by case studies and research findings.
This compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds reversibly to the 50S subunit of the bacterial ribosome, specifically to the A50S ribosomal protein L16. This binding prevents the formation of peptide bonds during translation, effectively halting protein synthesis. The compound is lipid-soluble, allowing it to penetrate bacterial cell membranes easily .
Table 1: Summary of this compound's Mechanism
Mechanism | Details |
---|---|
Target | 50S ribosomal subunit |
Action | Inhibits peptide bond formation |
Effect | Halts protein synthesis |
Organisms Affected | Broad spectrum including Gram-positive and Gram-negative bacteria |
Therapeutic Applications
This compound is effective against a variety of infections, particularly those caused by Haemophilus influenzae, Neisseria meningitidis, and certain strains of Streptococcus pneumoniae. It is often reserved for serious infections where other antibiotics are ineffective or contraindicated due to its potential for severe side effects.
Case Study: this compound Toxicity
A notable case involved a 12-year-old patient who developed severe adverse effects after prolonged this compound treatment for a brain abscess. The patient exhibited elevated serum concentrations leading to symptoms consistent with this compound toxicity, including anemia and metabolic acidosis. Following discontinuation of the drug and initiation of hemodialysis, the patient's condition improved significantly .
Adverse Effects
Despite its efficacy, this compound is associated with serious side effects, which have led to its restricted use in many countries. The primary adverse effects include:
- Aplastic Anemia : A rare but life-threatening condition where bone marrow fails to produce adequate blood cells.
- Gray Baby Syndrome : Occurs in newborns due to their inability to metabolize the drug effectively.
- Hematological Effects : Includes reticulocytopenia and thrombocytopenia, which can be dose-dependent or occur after prolonged exposure .
Table 2: Adverse Effects Associated with this compound
Adverse Effect | Description |
---|---|
Aplastic Anemia | Severe bone marrow suppression leading to blood disorders |
Gray Baby Syndrome | Toxicity in newborns due to immature liver function |
Hematological Issues | Reticulocytopenia, anemia, thrombocytopenia |
Resistance Mechanisms
The development of antibiotic resistance is a significant concern with this compound. Resistance can arise through several mechanisms:
- Acetylation : Bacteria may produce enzymes that acetylate this compound, rendering it ineffective.
- Efflux Pumps : Some bacteria develop efflux mechanisms that expel this compound from their cells.
- Altered Target Sites : Mutations in ribosomal proteins can reduce the binding affinity of this compound .
Research Findings
Recent studies have explored modifications of this compound to enhance its antimicrobial activity while mitigating toxicity. For instance, derivatization at the primary hydroxyl group has led to new compounds with promising antibacterial properties . These derivatives maintain significant activity against target bacteria while potentially reducing adverse effects.
Table 3: Research on this compound Derivatives
Derivative | Activity Level (In Vitro) | Activity Level (In Vivo) |
---|---|---|
Lysine Derivative | High | Moderate |
Ornithine Derivative | High | Low |
Histidine Derivative | High | Low |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of chloramphenicol that influence its formulation and experimental applications?
this compound’s physicochemical properties, such as water solubility (log10ws = -2.11), melting point (423.00 ± 1.00 K), and thermodynamic parameters (e.g., standard enthalpy of vaporization = 113.75 kJ/mol), critically affect its stability, solubility in solvents, and interaction with biomolecules . For formulation design, its low water solubility necessitates the use of surfactants or lipid-based carriers (e.g., solid lipid nanoparticles) to enhance bioavailability . Researchers should prioritize characterizing these properties using methods like UV absorption, volumetric analysis, or computational models (e.g., Joback or Crippen methods) to predict solubility and interactions .
Q. How can researchers ensure reproducibility in this compound-related experiments?
Reproducibility requires rigorous documentation of methods, including sourcing high-purity standards (e.g., Sigma Reference Standard C6455) and specifying parameters like adsorbent dosage, temperature, and solvent composition . For bioassays, adherence to protocols such as ELISA (using this compound-HRP conjugates) or chromatographic methods (e.g., HPLC with YGC Agar media) is essential . Cross-laboratory validation, as demonstrated in historical cholera studies, helps confirm experimental outcomes .
Q. What experimental designs are suitable for initial studies on this compound’s antimicrobial activity?
Begin with in vitro susceptibility testing (e.g., broth microdilution) using gram-negative bacterial models (e.g., Vibrio comma), ensuring proper controls for solvent effects and antibiotic degradation . Dose-response curves should account for this compound’s bacteriostatic vs. bactericidal effects. For in vivo models, murine infection studies require standardized inoculation protocols and monitoring of pharmacokinetic parameters (e.g., plasma half-life) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound formulations for targeted delivery?
RSM employs multivariate analysis (e.g., Central Composite Design or Box-Behnken Design) to model interactions between variables like lipid content (X1), surfactant concentration (X2), and drug-loading ratios (X3). For example, optimizing solid lipid nanoparticles (SLNs) achieved 83.29% entrapment efficiency and sustained release over 48 hours by balancing glyceryl monostearate and poloxamer 188 levels . Similarly, nanoemulsions for blood-brain barrier penetration were optimized using RSM to minimize particle size (95.33 nm) and polydispersity (0.238) . Researchers should validate models via ANOVA and confirm predictions with in vitro release kinetics (e.g., Peppas–Korsmeyer model) .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from bioavailability differences or host-pathogen interactions. To resolve these:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo dosing regimens .
- Use advanced delivery systems (e.g., SLNs) to mimic in vivo release profiles during in vitro testing .
- Perform meta-analyses of historical data, such as contrasting typhoid fever treatment outcomes with murine cholera models .
Q. How can structure-activity relationship (SAR) studies improve this compound analogs while reducing toxicity?
SAR involves systematic modifications to the dichloroacetamide or nitrobenzene moieties to enhance target binding (50S ribosomal subunit) and reduce mitochondrial toxicity. Computational tools (e.g., molecular docking) predict interactions, while in vitro assays (e.g., mitochondrial membrane potential assays) screen for toxicity. For example, fluorinated analogs showed retained antibacterial activity with lower myelosuppression risks in preclinical models .
Q. What analytical methods are recommended for detecting this compound residues in complex matrices?
High-sensitivity techniques include:
- LC-MS/MS : Validated for crustacean tissue with detection limits ≤0.1 µg/kg, using isotopically labeled internal standards .
- Immunoassays : this compound-HRP conjugates paired with anti-chloramphenicol antisera (e.g., Sigma C-1168) enable ELISA-based quantification in serum or environmental samples .
- Microbiological assays : YGC Agar selectively isolates this compound-resistant microbial strains for residue estimation in food products .
Q. Methodological Considerations
Q. How should researchers design studies to evaluate this compound’s environmental impact?
- Use volumetric and ultrasonic methods to assess interactions with organic compounds (e.g., glycine) in aqueous systems, measuring parameters like density and sound velocity across temperatures (288.15–318.15 K) .
- Apply RSM to optimize adsorption processes (e.g., activated carbon dosage vs. This compound concentration) for wastewater treatment studies .
Q. What frameworks guide hypothesis-driven research on this compound?
- PICO Framework : Define Population (e.g., bacterial strain), Intervention (e.g., this compound-loaded SLNs), Comparison (e.g., free drug), and Outcome (e.g., MIC reduction) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating this compound’s synergy with newer antibiotics .
Q. Data Analysis and Reporting
Q. How can researchers reconcile conflicting thermodynamic data for this compound?
Cross-validate experimental results with computational models (e.g., NIST Webbook for vapor pressure data) and publish raw datasets (e.g., hfus = 41.96 kJ/mol vs. literature values) to enable meta-analyses . Discrepancies in parameters like log10ws should prompt re-evaluation of measurement conditions (e.g., pH, ionic strength) .
Propiedades
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020265 | |
Record name | Chloramphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |
Record name | Chloramphenicol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloramphenicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes in high vacuum | |
Record name | Chloramphenicol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |
Record name | Chloramphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloramphenicol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloramphenicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |
CAS No. |
56-75-7, 2787-09-9 | |
Record name | (-)-Chloramphenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloramphenicol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloramphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloramphenicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chloramphenicol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloramphenicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |
Record name | Chloramphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloramphenicol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloramphenicol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.